molecular formula C5H7N B1200194 1,4-Dihydropyridine CAS No. 3337-17-5

1,4-Dihydropyridine

Cat. No. B1200194
CAS RN: 3337-17-5
M. Wt: 81.12 g/mol
InChI Key: YNGDWRXWKFWCJY-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine (DHP) is an organic compound with the formula CH2(CH=CH)2NH . The parent compound is uncommon, but derivatives of 1,4-dihydropyridine are important commercially and biologically . The pervasive cofactors NADH and NADPH are derivatives of 1,4-dihydropyridine . 1,4-Dihydropyridine-based drugs are L-type calcium channel blockers, used in the treatment of hypertension .


Synthesis Analysis

1,4-Dihydropyridine (1,4-DHP) is synthesized using multi-component one-pot and green synthetic methodologies . The Hantzsch reaction is commonly used for the synthesis of this class of compounds . A recent accomplishment in the construction of 1,4-DHP involves structural and functional modifications .


Molecular Structure Analysis

A recurring feature of 1,4-dihydropyridines is the presence of substituents at the 2- and 6-positions . Dihydropyridines are enamines, which otherwise tend to tautomerize or hydrolyze .


Chemical Reactions Analysis

The dominant reaction of dihydropyridines is their ease of oxidation . In the case of dihydropyridines with hydrogen as the substituent on nitrogen, oxidation yields pyridines .


Physical And Chemical Properties Analysis

1,4-Dihydropyridines are enamines, which otherwise tend to tautomerize or hydrolyze . The dominant property of dihydropyridines is their ease of oxidation .

Scientific Research Applications

  • Pharmaceutical Research and Drug Development : 1,4-DHP is a core structure in many drugs, particularly for cardiovascular diseases. It's used in the synthesis of drugs like calcium channel blockers, antihypertensives, and various other therapeutic agents (Sharma & Singh, 2017).

  • Fluorescent Probes : 1,4-DHP derivatives have been developed as fluorescent probes for detecting CN-, showcasing properties like water solubility, near-infrared emission, and high selectivity. This application is significant in analytical chemistry for ion detection (Xue et al., 2021).

  • Superconductivity Research : Certain 1,4-DHP compounds show properties relevant to superconductivity, particularly in applications like coronary dilators and muscle relaxants (Anderson, 1998).

  • Wide Range of Therapeutic Applications : 1,4-DHPs have intrinsic therapeutic applications, including antioxidative, anticancer, anti-inflammatory, antimicrobial, anti-diabetic, anticoagulant, neuroprotective, and insecticidal properties. Their structure-activity relationships are crucial for drug development (A & Makam, 2022).

  • Synthetic Chemistry : 1,4-DHPs are used in organic synthesis, particularly in the reduction of carbon-carbon double bonds under specific conditions like microwave irradiation (Torchy et al., 2002).

  • Photocatalysis : 1,4-DHP derivatives have been used in photocatalytic hydrogen production, demonstrating efficient catalytic turnover and potential applications in renewable energy production (Zhang et al., 2004).

  • Synthesis of Novel Pharmacological Agents : The development of new, environmentally friendly methods for the synthesis of 1,4-DHPs has led to the creation of novel pharmacological agents with diverse actions (Singh et al., 2016).

  • Organocatalysis : 1,4-DHPs are targets in organocatalysis, particularly in the asymmetric synthesis of pharmacologically active compounds (Auria-Luna et al., 2017).

  • Neutrophil Elastase Inhibitors : Novel derivatives of 1,4-DHP are being explored as inhibitors of neutrophil elastase, with potential applications in treating diseases like chronic obstructive pulmonary disease and myocardial infarction (Reboud-Ravaux, 2004).

  • Optical Activity in Pharmacology : Studies have revealed interesting diastereotopic behavior in the NMR spectra of 1,4-DHP derivatives, indicating their potential in the development of cardiovascular treatments (DaSilva et al., 2005).

Safety And Hazards

When handling 1,4-Dihydropyridine, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications . This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies . The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .

properties

IUPAC Name

1,4-dihydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGDWRXWKFWCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274185
Record name 1,4-Dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydropyridine

CAS RN

3337-17-5, 27790-75-6
Record name 1,4-Dihydropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3337-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027790756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIHYDROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M8K3P6I89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25,400
Citations
DJ Triggle - Mini reviews in medicinal chemistry, 2003 - ingentaconnect.com
The 1,4-dihydropyridine nifedipine is a prototypical example of the group of calcium channel blockers that also includes a number of second and third generation agents. These drugs …
Number of citations: 101 www.ingentaconnect.com
E Carosati, P Ioan, M Micucci… - Current medicinal …, 2012 - ingentaconnect.com
1,4-Dihydropyridines were introduced in the last century for the treatment of coronary diseases. Then medicinal chemists decorated the 1,4-DHP nucleus, the most studied scaffold …
Number of citations: 133 www.ingentaconnect.com
P Ioan, E Carosati, M Micucci… - Current medicinal …, 2011 - ingentaconnect.com
Since the pioneering studies of Fleckenstein and co-workers, L-Type Calcium Channel (LTCC) blockers have attracted large interest due to their effectiveness in treating several …
Number of citations: 108 www.ingentaconnect.com
G Franckowiak, M Bechem, M Schramm… - European journal of …, 1985 - Elsevier
The optical isomers of the 1,4-dihydropyridine BAY K 8644 were studied in isolated rabbit aorta and heart preparations. The (−)-enantiomer has the known vasoconstricting and positive …
Number of citations: 321 www.sciencedirect.com
DJ Triggle, D Rampe - Trends in pharmacological sciences, 1989 - cell.com
The dihydropyridine series of drugs contains both potent antagonists and potent activators of Ca2+ channels. The structural differences between antagonists and activators are small …
Number of citations: 144 www.cell.com
RA Coburn, M Wierzba, MJ Suto, AJ Solo… - Journal of medicinal …, 1988 - ACS Publications
The effect of 46 1, 4-dihydropyridine-type calcium channel antagonists on the tonic contractile response of longitudinal muscle strips of guinea pig ileum was determined. 2, 6-Dimethyl-3…
Number of citations: 179 pubs.acs.org
MJ Sinnegger-Brauns, IG Huber, A Koschak… - Molecular …, 2009 - ASPET
The L-type calcium channel (LTCC) isoforms Ca v 1.2 and Ca v 1.3 display similar 1,4-dihydropyridine (DHP) binding properties and are both expressed in mammalian brain. Recent …
Number of citations: 225 molpharm.aspetjournals.org
A ASHIMORI, T ONO, T UCHIDA, Y OHTAKI… - Chemical and …, 1990 - jstage.jst.go.jp
A series of 4-(substituted pyridyl)-1, 4-dihydropyridine derivatives were synthesized and their hypotensive effects examined. Several compounds, 2-(N-benzyl-N-methylamino) ethyl …
Number of citations: 108 www.jstage.jst.go.jp
M De Luca, G Ioele, G Ragno - Pharmaceutics, 2019 - mdpi.com
The 1,4-dihydropyridine (DHP) drugs are nowadays the most used drugs in the treatment of hypertension. However, all the structures in this series present a significant sensitivity to light…
Number of citations: 54 www.mdpi.com
K Meguro, M Aizawa, T Sohda… - Chemical and …, 1985 - jstage.jst.go.jp
In a search for new 1, 4-dihydropyridine derivatives with a long-lasting effect on the cardiovascular system, a series of piperazinylalkyl esters (I) bearing a lipophilic substituent on the 4-…
Number of citations: 193 www.jstage.jst.go.jp

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